![molecular formula C14H26O B078126 2,4-Di-tert-butylcyclohexanone CAS No. 13019-04-0](/img/structure/B78126.png)
2,4-Di-tert-butylcyclohexanone
Overview
Description
2,4-Di-tert-butylcyclohexanone is an organic compound with the molecular formula C14H26O. It is a derivative of cyclohexanone, where two tert-butyl groups are substituted at the 2 and 4 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylcyclohexanone typically involves the alkylation of cyclohexanone with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Cyclohexanone+2tert-butyl chlorideNaH or KOtButhis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like palladium on carbon can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogens can lead to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Halogens (Cl2, Br2), strong bases (NaOH, KOH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated cyclohexanones
Scientific Research Applications
Organic Synthesis
2,4-Di-tert-butylcyclohexanone serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in stereoselective reactions, making it valuable in synthetic organic chemistry .
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor secretion. This suggests its potential as an anti-virulence agent against multidrug-resistant infections .
- Adipogenesis Induction : The compound has been linked to adipogenesis in mesenchymal stem cells through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This raises concerns regarding its role as an endocrine disruptor .
Industrial Applications
In the industrial sector, this compound is utilized primarily for its antioxidant properties:
- Antioxidant Production : It is a precursor for synthesizing antioxidants used in plastics and polymers, enhancing their stability and longevity against oxidative degradation .
- UV Stabilizers : The compound is also employed in the production of UV light stabilizers that protect materials from photodegradation .
Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
A study demonstrated that 2,4-Di-tert-butylphenol (a related compound) significantly inhibited biofilm formation by Pseudomonas aeruginosa. The treatment reduced virulence factor production and expression of quorum-sensing genes in a dose-dependent manner. This highlights the potential application of this compound in developing new antimicrobial therapies .
Case Study 2: Adipogenesis Induction
Research published in Endocrinology revealed that 2,4-Di-tert-butylphenol could induce adipogenesis through PPARγ activation in human stem cells. This finding points to possible implications for metabolic disorders and obesity research .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-tert-butylcyclohexanone
- 4-tert-butylcyclohexanone
- 2,4-Di-tert-butylphenol
Comparison: 2,4-Di-tert-butylcyclohexanone is unique due to the presence of two tert-butyl groups, which impart steric hindrance and influence its reactivity and stability. Compared to its analogs, it exhibits different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
2,4-Di-tert-butylcyclohexanone is a chemical compound that has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies while providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by its bulky tert-butyl groups attached to a cyclohexanone ring. These structural features contribute to its unique biological interactions. The compound's chemical formula is with a molecular weight of 210.36 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Ligand Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The steric hindrance provided by the tert-butyl groups influences binding affinity and selectivity.
- Antioxidant Activity : It exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a significant concern in clinical settings due to its antibiotic resistance .
- Case Study : In a study examining the compound's effect on Pseudomonas aeruginosa, treatment with this compound resulted in reduced biofilm formation and virulence factor secretion in a dose-dependent manner. The compound also demonstrated synergistic effects when combined with conventional antibiotics such as ampicillin .
Antioxidant Activity
The compound has demonstrated potent antioxidant activity through various assays:
Assay Type | IC50 Value (µg/ml) | Maximum % Inhibition |
---|---|---|
DPPH Scavenging | 60 | 86.4% |
ABTS Scavenging | 17 | 89.4% |
Metal Chelating | 20 | 85% |
These results indicate that this compound can effectively neutralize free radicals and chelate metal ions, contributing to its potential therapeutic applications .
Induction of Adipogenesis
Recent studies have revealed that this compound can induce adipogenesis in human mesenchymal stem cells by activating peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR). This finding suggests potential implications for metabolic disorders related to obesity .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agent : Given its efficacy against antibiotic-resistant strains, it could be developed as a novel antimicrobial agent.
- Antioxidant Supplement : Its strong antioxidant properties may lead to applications in preventing oxidative stress-related diseases.
- Metabolic Regulation : The ability to induce adipogenesis presents opportunities for research into obesity treatments.
Properties
IUPAC Name |
2,4-ditert-butylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOHMJCUHOBGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864347 | |
Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-04-0 | |
Record name | 2,4-Bis(1,1-dimethylethyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13019-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2,4-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-di-tert-butylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13019-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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